n-Octylphosphorylcholine

Description

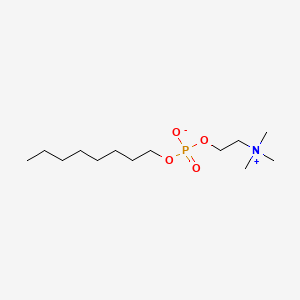

Structure

3D Structure

Propriétés

IUPAC Name |

octyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30NO4P/c1-5-6-7-8-9-10-12-17-19(15,16)18-13-11-14(2,3)4/h5-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNHUELOANFCGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201375 | |

| Record name | n-Octylphosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53255-89-3 | |

| Record name | n-Octylphosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053255893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Octylphosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of N Octylphosphorylcholine

Established Synthetic Pathways for n-Octylphosphorylcholine

The creation of this compound is a multi-step process that relies on established chemical principles to ensure high purity and yield. The general pathway involves the phosphorylation of n-octanol, followed by coupling with a choline (B1196258) derivative.

The initial and critical step in synthesizing this compound is the phosphorylation of the primary alcohol, n-octanol. This process introduces the phosphate (B84403) group, which is central to the molecule's structure. One effective strategy involves the use of cyclic phosphorylating agents. For instance, 2-chloro-2-oxo-1,3,2-dioxaphospholane can be reacted with the corresponding diol to create a reactive phospholane (B1222863) intermediate. researchgate.net This method is part of a broader class of reactions for preparing organophosphates.

Another general approach is the Atherton-Todd reaction, where a dialkyl phosphite (B83602) (or H-phosphinate) reacts with an alcohol in the presence of a base and a halogenating agent like carbon tetrachloride. researchgate.net More modern, greener alternatives include electrochemical dehydrogenative coupling, which can form the P-O bond between an H-phosphinate and an alcohol without the need for harsh oxidants. researchgate.net In biological systems, the phosphorylation of choline is catalyzed by the enzyme choline kinase, which transfers a phosphate group from ATP to choline, forming phosphorylcholine (B1220837). nih.govnih.gov This biological mechanism underscores the importance of the phosphate-choline linkage.

Following phosphorylation of the octyl chain, the resulting intermediate is joined with the choline headgroup. When a cyclic phospholane intermediate is used, it can be readily opened by reaction with anhydrous trimethylamine (B31210) in a solvent like acetonitrile (B52724) to yield the final phosphorylcholine structure. researchgate.net This ring-opening reaction is an efficient method for forming the complete phosphocholine (B91661) moiety.

Alternatively, enzymatic methods can be employed. Phospholipase D (PLD) is known to catalyze a transphosphatidylation reaction, where the polar headgroup of a phospholipid like phosphatidylcholine can be exchanged with another alcohol. mdpi.com While typically used for modifying existing phospholipids (B1166683), this principle highlights a biocatalytic route for coupling headgroups.

A summary of common synthetic reactions is provided below.

Interactive Table: Synthetic Reactions for this compound| Step | Reaction Type | Reactants | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Phosphorylation | n-Octanol, Diol | 2-chloro-2-oxo-1,3,2-dioxaphospholane | Octyl-phospholane intermediate |

| 2 | Coupling | Octyl-phospholane | Anhydrous trimethylamine | This compound |

| Alt. 1 | Atherton-Todd | n-Octanol, Dialkyl phosphite | Base, Carbon tetrachloride | Phosphorylated octanol (B41247) |

| Alt. 2 | Enzymatic | Phosphatidylcholine, n-Octanol | Phospholipase D | This compound |

The amphiphilic nature of this compound makes its purification challenging. researchgate.net Effective purification is critical to remove unreacted starting materials, byproducts, and solvents. High-performance liquid chromatography (HPLC) and flash chromatography over silica (B1680970) gel are considered state-of-the-art methods for obtaining high-purity phospholipids. google.com

Solvent extraction techniques are also widely used. A common method involves a biphasic mixture, such as the chloroform-methanol-water system, to partition the lipid from water-soluble and non-polar impurities. creative-proteomics.com The butanol-methanol (BUME) method is a chloroform-free alternative that uses a butanol/methanol mixture for initial extraction. tandfonline.com For smaller scales, solid-phase extraction (SPE) with appropriate stationary phases provides a rapid and efficient means of purification. researchgate.net

Precipitation is another valuable technique. Neutral lipids, a common impurity, can be removed by precipitating the desired phospholipid from a non-polar solvent (like hexane) with the addition of cold acetone. google.com To optimize yield, reaction conditions are carefully controlled, and final products are often dried under high vacuum to remove all traces of volatile solvents. creative-proteomics.com

Coupling Reactions

Derivatization Strategies for Functionalization

To expand the utility of this compound in biochemical and cellular assays, it can be chemically modified or "derivatized." This functionalization often involves the introduction of specific chemical groups that act as reporters or handles for affinity capture. A key strategy for enabling such modifications is to first synthesize a variant of the molecule that contains a reactive functional group. A notable example is 8-hydroxy-octyl phosphorylcholine (HOPC), which incorporates a terminal hydroxyl group on the alkyl chain, providing a convenient site for subsequent chemical conjugation. researchgate.net

Reporter groups, such as fluorescent dyes, allow for the detection and visualization of the molecule in various experimental setups. nih.gov While direct labeling of this compound is not straightforward, the hydroxyl group on an analogue like HOPC can be used as a chemical handle. researchgate.net This hydroxyl group can be reacted with a fluorescent dye that carries a complementary reactive group. For example, dyes containing an isocyanate or sulfonyl chloride group will react with the hydroxyl group to form a stable carbamate (B1207046) or sulfonate ester linkage, respectively.

Commonly used fluorescent labels (fluorophores) that could be attached in this manner include coumarin (B35378) and dinitrophenyl (Dnp) derivatives. The 7-methoxycoumarin (B196161) (Mca) group, for instance, is a fluorophore that can be incorporated into molecules for use in fluorescence-based assays. The synthesis would involve coupling an activated form of the fluorophore with the functionalized phosphorylcholine derivative.

Interactive Table: Examples of Reporter Groups for Derivatization

| Reporter Group Class | Specific Example | Reactive Moiety on Dye | Linkage Formed |

|---|---|---|---|

| Coumarin Dyes | 7-Methoxycoumarin (Mca) | Isocyanate, Sulfonyl Chloride | Carbamate, Sulfonate Ester |

| Quenchers | 2,4-Dinitrophenyl (Dnp) | Fluoro-derivative (Sanger's reagent) | Ether |

| Benzofurazan Dyes | NBD (Nitrobenzoxadiazole) | NBD chloride | Ether |

Affinity tags are molecules that can be attached to a target to enable its purification or detection through a specific binding interaction. thermofisher.comrsc.org Biotin (B1667282) is the most common affinity tag due to its exceptionally strong and specific interaction with the proteins avidin (B1170675) and streptavidin. thermofisher.com This interaction forms the basis for numerous purification and detection assays. sigmaaldrich.comqyaobio.com

The process of attaching biotin is known as biotinylation. thermofisher.com Similar to the introduction of reporter groups, a functionalized intermediate like HOPC is essential. The terminal hydroxyl group of HOPC can be chemically activated or converted into a more reactive group, such as a primary amine. This amine can then be readily coupled to an activated form of biotin, most commonly an N-hydroxysuccinimide (NHS) ester of biotin (Biotin-NHS). thermofisher.com This reaction forms a stable amide bond, covalently linking the biotin tag to the phosphorylcholine molecule. To improve solubility and minimize steric hindrance between the tag and its binding partner, biotinylation reagents often incorporate a polyethylene (B3416737) glycol (PEG) spacer arm. sigmaaldrich.com The resulting biotinylated this compound can then be used in affinity chromatography to isolate binding partners or immobilize the molecule on streptavidin-coated surfaces. sigmaaldrich.comqyaobio.com

Introduction of Reporter Groups

Stereoselective Synthesis Approaches

While this compound itself is an achiral molecule, the broader class of glycerophospholipids to which it is related possesses a chiral center at the sn-2 position of the glycerol (B35011) backbone. The stereochemistry of these lipids is critical for their biological function, as enzymes and receptors in cell membranes are highly stereospecific. d-nb.info Therefore, synthetic methodologies developed for chiral phospholipids are directly relevant and foundational for producing stereochemically pure analogs of this compound that might incorporate a glycerol backbone instead of a simple octyl chain (e.g., 1-octyl-2-acyl-sn-glycero-3-phosphocholine).

The primary challenge in synthesizing optically active phospholipids is the creation and maintenance of the desired stereocenter. mdpi.com Several strategies have been established to achieve this with high fidelity.

Chiral Pool Synthesis: This is one of the most common approaches, where the synthesis begins with a readily available and inexpensive chiral molecule, often derived from nature. researchgate.net The inherent chirality of the starting material is carried through the synthetic sequence to define the stereochemistry of the final product. Common chiral precursors for phospholipid synthesis include:

(R)- or (S)-Glycidol: These versatile three-carbon building blocks can be opened regioselectively to establish the glycerol backbone. For example, the synthesis of L-α-glycerophosphocholine (GPC), a key intermediate, often starts from (R)-glycidol. mdpi.com

D-Mannitol: This sugar alcohol contains multiple stereocenters and can be chemically cleaved and modified to produce chiral glycerol derivatives.

(S)- or (R)-Solketal: These are acetonide-protected derivatives of glycerol that leave a free primary alcohol for reaction while protecting the other two hydroxyl groups. They serve as precursors for building the diacylglycerol (DAG) component with a fixed stereochemistry. nih.gov

L- or D-Glyceric Acid: These acids can be reduced and derivatized to form the chiral glycerol backbone. researchgate.net

Enzymatic Resolution and Synthesis: Enzymes offer a high degree of stereoselectivity and are increasingly used in lipid synthesis. researchgate.net

Enzymatic Resolution: A racemic mixture of a key intermediate can be treated with an enzyme, such as a lipase, that selectively reacts with only one of the enantiomers. This allows the reacted and unreacted enantiomers to be separated, providing access to optically pure material.

Enzymatic Synthesis: Phospholipases can be used to directly catalyze the formation of specific phospholipid structures. For example, phospholipase D can be used for head-group exchange, while phospholipase A₂ can selectively hydrolyze an acyl chain at the sn-2 position, which can then be replaced with a different chain. researchgate.netmdpi.com This allows for the remodeling of natural phospholipids into specific desired structures.

| Strategy | Common Chiral Source / Reagent | Principle | Key Advantage |

|---|---|---|---|

| Chiral Pool Synthesis | (R)- or (S)-Glycidol, D-Mannitol, (S)-Solketal, L-Glyceric acid | Utilizes a naturally occurring, enantiomerically pure starting material to build the chiral scaffold. researchgate.netmdpi.com | Well-established, reliable transfer of stereochemistry. |

| Enzymatic Resolution | Racemic glycerol derivatives + Lipase | Selective enzymatic reaction with one enantiomer in a racemic mixture, allowing for separation. researchgate.net | High enantiomeric purity can be achieved from inexpensive racemic starting materials. |

| Enzymatic Synthesis | Phospholipases (A₂, D) | Enzyme-catalyzed acylation or head-group exchange on a prochiral or natural substrate. mdpi.com | High regio- and stereoselectivity under mild reaction conditions. researchgate.net |

| Asymmetric Catalysis | Prochiral substrate + Chiral catalyst | A chiral catalyst directs the reaction to favor the formation of one enantiomer over the other. | Potentially more efficient and scalable than stoichiometric chiral reagents. |

Biophysical and Biochemical Interaction Mechanisms of N Octylphosphorylcholine

Solubilization and Stabilization of Membrane Proteins

Comparison with Other Detergents and Surfactants in Research Contexts

In the realm of biochemical and structural studies, particularly those involving integral membrane proteins (IMPs), the choice of detergent is paramount for successful solubilization and stabilization while maintaining the protein's native conformation and function. n-Octylphosphorylcholine (FC-8) is often compared with other detergents, each possessing distinct physicochemical properties that render them suitable for specific applications.

Commonly used detergents in membrane protein research include n-dodecyl-β-D-maltoside (DDM), lauryldimethylamine-N-oxide (LDAO), and other members of the alkyl phosphocholine (B91661) series like dodecylphosphocholine (B1670865) (DPC or FC-12). The selection of a detergent is often a balance between its harshness and its ability to maintain protein stability. "Harsh" detergents, such as LDAO and DPC, are known for forming small micelles (20–25 kDa), which can be advantageous for certain techniques like NMR spectroscopy by minimizing the size of the protein-detergent complex. researchgate.netnih.gov However, they can also be more denaturing. In contrast, "mild" detergents like DDM form larger micelles and are often favored for maintaining the structural integrity and functional state of complex membrane proteins. researchgate.net

The catalytic activity of enzymes like diacylglycerol kinase (DAGK) has been shown to be substantially higher in detergents with medium-length alkyl chains, such as dodecylphosphocholine, compared to those with short chains like n-octylphosphocholine. researchgate.net This highlights that the specific properties of the detergent, beyond just its ability to solubilize, can significantly impact the functional state of the protein under investigation.

For Nuclear Magnetic Resonance (NMR) studies, the size of the detergent micelle is a critical factor. While DPC has been a popular choice for solution NMR studies of membrane proteins due to the small size of its micelles, this compound also finds application. nih.gov The goal is often to match the dimensions of the micelle's hydrophobic core to the hydrophobic surface of the membrane protein to avoid inconsistent NMR data. researchgate.net Studies have shown that using mixed micelles, for example, by combining different detergents, can improve the quality of NMR spectra for membrane proteins by optimizing the micelle's properties. researchgate.net

The table below provides a comparison of the physicochemical properties of this compound with other commonly used detergents.

| Detergent | Abbreviation | Type | Critical Micelle Concentration (CMC) (mM) | Aggregation Number | Micelle Molecular Weight (kDa) |

| This compound | FC-8, C8-PC | Zwitterionic | 11-15 | ~50-80 | ~17-27 |

| n-Dodecyl-β-D-maltoside | DDM | Non-ionic | 0.17 | ~140 | ~72 |

| Lauryl Dimethylamine Oxide | LDAO | Zwitterionic | 1-2 | ~75 | ~17 |

| Dodecylphosphocholine | DPC, FC-12 | Zwitterionic | 1.1 | ~55 | ~20 |

| n-Octyl-β-D-glucopyranoside | β-OG | Non-ionic | 20-25 | ~27 | ~8 |

Enzymatic Interactions and Substrate Specificity (if applicable, in vitro enzyme studies)

The interaction of detergents with enzymes in vitro can be complex, ranging from providing a necessary membrane-mimicking environment to directly modulating enzymatic activity. The nature of these interactions is crucial for designing meaningful enzymatic assays for membrane-associated enzymes. nih.govnih.govnih.gov

Substrate Analogues in Enzymatic Assays

Due to its structural resemblance to the polar head group of phospholipids (B1166683) like phosphatidylcholine, this compound and its analogues can sometimes act as substrate analogues or inhibitors for certain lipid-metabolizing enzymes. For instance, in the study of phospholipases, which cleave phospholipids, molecules that mimic the substrate but are not hydrolyzable are valuable tools. nih.govnih.gov Non-hydrolyzable analogues of phosphatidylinositol, where the phosphodiester bond is replaced by a phosphonate (B1237965) linkage, have been synthesized and shown to inhibit phosphatidylinositol-specific phospholipase C. nih.gov While direct studies using this compound as a substrate analogue are specific to the enzyme , its phosphocholine headgroup is a key recognition motif for many enzymes that interact with cell membranes.

Modulatory Effects on Enzyme Activity In Vitro

Detergents are essential components in in vitro assays for membrane-bound enzymes, as they create a soluble environment that mimics the lipid bilayer. However, the choice and concentration of the detergent can significantly influence enzyme kinetics. ub.edunih.govresearchgate.netbiorxiv.org The activity of the enzyme cardiolipin (B10847521) synthase from Enterococcus faecium, for example, was found to be inhibited by FOS-12 (dodecylphosphocholine), a longer-chain analogue of this compound, at a concentration of 0.1% (w/v), even though it was effective at solubilizing the enzyme. This illustrates the dual role detergents can play: enabling study by solubilizing the enzyme while also potentially altering its intrinsic activity. The kinetic parameters of an enzyme, such as the Michaelis constant (Km) and maximum velocity (Vmax), can be affected by the surrounding detergent micelles.

Self-Assembly Characteristics in Aqueous Environments

Like all surfactants, this compound exhibits self-assembly behavior in aqueous solutions, driven by the hydrophobic effect which causes the nonpolar octyl chains to minimize contact with water. ijnrd.org This leads to the formation of various supramolecular structures.

Micellar Structure and Dynamics

Above a specific concentration known as the critical micelle concentration (CMC), this compound monomers spontaneously assemble into micelles. uniba.skarxiv.org The CMC for this compound is relatively high compared to detergents with longer alkyl chains, typically falling in the range of 11-15 mM. biorxiv.org These micelles are dynamic structures, with individual detergent molecules constantly exchanging between the micelle and the bulk solution. ijnrd.orgresearchgate.net

The micelles formed by this compound are generally spherical or slightly ellipsoidal. researchgate.net The number of monomers in a single micelle, known as the aggregation number, is a key parameter defining its size. For this compound, the aggregation number is typically reported to be between 50 and 80, resulting in a micelle molecular weight of approximately 17 to 27 kDa. researchgate.netnih.gov The fluidity, or microviscosity, within the hydrophobic core of these micelles can also be an important factor in their interaction with membrane proteins. researchgate.net

The table below summarizes key physicochemical properties related to the micellization of this compound.

| Property | Value |

| Critical Micelle Concentration (CMC) | 11-15 mM |

| Aggregation Number (N) | ~50 - 80 |

| Micelle Molecular Weight | ~17 - 27 kDa |

| Hydrophilic-Lipophilic Balance (HLB) | High (indicative of a good solubilizing agent) |

Formation of Other Supramolecular Assemblies

Beyond simple micelles, this compound can participate in the formation of other, more complex supramolecular structures, particularly when mixed with other lipids. These assemblies are of significant interest as they can provide more native-like environments for studying membrane proteins.

One important class of such assemblies is bicelles , or bilayered micelles. nih.govnih.gov Bicelles are typically discoidal structures composed of a planar bilayer of long-chain phospholipids (like DMPC) with the edges stabilized by a detergent or short-chain phospholipid. researchgate.net While dihexanoylphosphatidylcholine (DHPC) is a classic detergent used for forming bicelles, other detergents, including this compound and its analogues, can also be used to form these and other mixed-micellar structures. nih.govavantiresearch.com

The properties of these mixed assemblies, such as size and shape, can be tuned by altering the ratio of the components. whiterose.ac.uknih.govnih.gov For example, mixtures of detergents can form ideally mixed micelles with sizes and shapes that are intermediate between those of the pure components. researchgate.net This ability to create tailored membrane-mimicking environments is crucial for the structural and functional characterization of membrane proteins, which are often sensitive to their lipidic environment.

Analytical and Spectroscopic Characterization of N Octylphosphorylcholine

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for determining the purity of n-Octylphosphorylcholine and quantifying it in various mixtures. These techniques separate the compound from potential impurities, such as synthetic precursors or degradation products, based on differential partitioning between a stationary phase and a mobile phase. glsciencesinc.comnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. Given that this compound lacks a significant ultraviolet (UV) chromophore, conventional UV detectors may not provide adequate sensitivity. peakscientific.com Therefore, universal detectors like the Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are more suitable. peakscientific.comresearchgate.netwikipedia.orgknauer.net These detectors are not dependent on the optical properties of the analyte and respond to the mass of the non-volatile analyte particles remaining after the mobile phase has been evaporated. peakscientific.comwikipedia.org

Due to the polar and zwitterionic nature of the phosphorylcholine (B1220837) headgroup, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective separation mode. researchgate.netchromatographyonline.comthermofisher.comnih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile (B52724). chromatographyonline.comthermofisher.com This setup allows for the retention and separation of highly polar compounds that are poorly retained in traditional reversed-phase chromatography. thermofisher.comnih.gov Stationary phases specifically designed with zwitterionic functional groups, such as phosphorylcholine, offer excellent selectivity and reproducibility for separating polar analytes like this compound. researchgate.netsigmaaldrich.com

Table 1: Representative HPLC Method for this compound Analysis

| Parameter | Description | Reference |

|---|---|---|

| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | researchgate.netthermofisher.comnih.gov |

| Stationary Phase | Zwitterionic phase (e.g., silica-based with bonded phosphorylcholine functional groups like SeQuant® ZIC®-HILIC or ZIC®-cHILIC) | researchgate.netsigmaaldrich.com |

| Mobile Phase | Gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate). A typical starting condition is high organic content (>60% acetonitrile) | thermofisher.comnih.gov |

| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) | peakscientific.comresearchgate.netwikipedia.org |

| Purity Specification | Commercial grades are often available with purity ≥97% or ≥99% as determined by HPLC |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. gnomio.com However, this compound is a zwitterionic salt with a high molecular weight and very low volatility, making it unsuitable for direct analysis by GC. gnomio.comjfda-online.comgcms.cz The analysis of such non-volatile compounds requires a chemical modification step known as derivatization to increase their volatility and thermal stability. gnomio.comjfda-online.comgcms.cznih.gov

For a compound like this compound, derivatization would likely involve cleavage of the molecule, for instance, through hydrolysis to separate the octyl chain from the phosphorylcholine headgroup. The resulting octanol (B41247) and the headgroup would then be derivatized separately, for example, by silylation, acylation, or alkylation, to convert the polar hydroxyl and phosphate (B84403) groups into more volatile ethers and esters. jfda-online.comgcms.czresearchgate.net While GC could be used to analyze these fragments, it would not provide information on the intact this compound molecule. Therefore, GC is not a standard method for the characterization of the complete, underivatized compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid chromatographic technique widely used for the qualitative analysis and separation of lipids, including phospholipids (B1166683). miamioh.eduacdlabs.com For the analysis of this compound, a silica (B1680970) gel plate typically serves as the stationary phase due to its polarity. miamioh.edu

The separation of different phospholipid classes is achieved by using specific mobile phase systems. A common solvent system for the separation of phosphatidylcholines involves a mixture of chloroform (B151607), ethanol (B145695), water, and triethylamine. nih.gov Another effective system for separating polar lipids uses a combination of methyl acetate, 1-propanol, chloroform, methanol, and aqueous potassium chloride. jfda-online.com After development, the separated spots on the TLC plate are visualized. Since phospholipids are generally colorless, a visualization agent is required. Spraying the plate with a dye like primuline (B81338) followed by viewing under UV light is a common method for detecting lipid spots. nih.gov Alternatively, reagents like orcinol (B57675) or resorcinol (B1680541) can be used, which react with the headgroup to produce colored spots upon heating. whitman.edu The position of the spot, represented by its retardation factor (Rf), can be compared to a standard for identification. researchgate.net

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for molecular weight determination and structural elucidation. For a thermally labile and non-volatile compound like this compound, soft ionization techniques are required to generate intact molecular ions without significant fragmentation. nationalmaglab.orgnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for analyzing polar and large biomolecules, including phospholipids. libretexts.org In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, generating charged droplets from which solvent evaporates to produce gaseous ions. researchgate.net This process typically results in the formation of protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺ in the positive ion mode. libretexts.org For this compound (molecular weight 295.4 g/mol ), the singly charged protonated molecule [M+H]⁺ would be expected at an m/z of approximately 296.4.

Tandem mass spectrometry (MS/MS) can be employed for structural confirmation. researchgate.net In an MS/MS experiment, the molecular ion of interest (the precursor ion) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions (product ions). researchgate.net The fragmentation pattern provides valuable information about the molecule's structure. For this compound, a characteristic fragmentation would be the cleavage of the phosphate ester bond, leading to the loss of the neutral phosphocholine (B91661) headgroup or specific fragments thereof, allowing for the confirmation of both the alkyl chain and the headgroup identity.

Table 2: Expected Ions for this compound in ESI-MS

| Ion Species | Formula | Calculated m/z | Ionization Mode | Reference |

|---|---|---|---|---|

| Protonated Molecule | [C₁₃H₃₀NO₄P + H]⁺ | ~296.4 | Positive | libretexts.org |

| Sodium Adduct | [C₁₃H₃₀NO₄P + Na]⁺ | ~318.4 | Positive | |

| Characteristic Fragment | [Phosphocholine Headgroup]⁺ | 184.1 | Positive (MS/MS) | researchgate.net |

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique highly effective for the analysis of biomolecules, polymers, and detergents. wikipedia.org In this method, the analyte is co-crystallized with an excess of a matrix compound, such as 2,5-dihydroxybenzoic acid (DHB), which strongly absorbs laser energy. chromatographyonline.com A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the intact analyte molecules into the gas phase, typically as singly charged ions. researchgate.net

MALDI-TOF is particularly sensitive for lipids containing quaternary ammonium groups, such as the phosphorylcholine moiety in this compound. researchgate.netchromatographyonline.com This makes it an excellent tool for its characterization. The technique is rapid, tolerates some impurities, and provides accurate molecular weight information. chromatographyonline.com Interestingly, zwitterionic detergents like this compound have themselves been used as additives in MALDI sample preparation to enhance the signal intensity of membrane proteins by improving their solubilization and incorporation into the matrix crystals. peakscientific.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of this compound, providing atom-level information about its chemical structure and conformation in solution. organicchemistrydata.orgmdpi.com

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in confirming the identity and purity of this compound by identifying the various proton environments within the molecule. libretexts.org The spectrum displays distinct signals corresponding to the protons of the octyl chain, the phosphorylcholine headgroup, and the choline (B1196258) methyl groups. hmdb.ca

Key features in the ¹H NMR spectrum include:

A triplet signal for the terminal methyl group (CH₃) of the octyl chain.

A complex multiplet region for the methylene (B1212753) groups (CH₂) of the octyl chain.

Distinct signals for the protons adjacent to the phosphate group and the choline nitrogen.

A characteristic singlet for the nine equivalent protons of the trimethylammonium group of the choline head.

The chemical shifts of these protons are sensitive to their local electronic environment. For instance, protons closer to the electronegative oxygen and nitrogen atoms of the phosphorylcholine headgroup experience a downfield shift compared to the protons in the hydrophobic alkyl chain. libretexts.org

Interactive Data Table: Representative ¹H NMR Chemical Shifts for this compound in H₂O

| Protons | Chemical Shift (ppm) | Multiplicity |

| Octyl CH₃ | ~0.8 | t |

| Octyl (CH₂)n | ~1.2-1.6 | m |

| CH₂-O-P | ~3.8 | m |

| P-O-CH₂ | ~4.1 | m |

| N⁺-(CH₃)₃ | ~3.2 | s |

| N⁺-CH₂ | ~3.6 | m |

t = triplet, m = multiplet, s = singlet. Note: Exact chemical shifts can vary depending on solvent, concentration, and temperature.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a highly specific and sensitive technique for probing the environment of the phosphorus atom in this compound. northwestern.edutrilinkbiotech.com Since ³¹P has a natural abundance of 100% and a spin of 1/2, it provides sharp signals without the need for isotopic labeling. northwestern.edu

The ³¹P NMR spectrum of this compound typically exhibits a single resonance, confirming the presence of a single phosphorus environment. The chemical shift of this signal is characteristic of a phosphate ester and is sensitive to factors such as pH, ionic strength, and the formation of micelles. researchgate.netillinois.edu Changes in the chemical shift can indicate interactions with other molecules, such as proteins, or changes in the local dielectric environment upon micellization. rasayanjournal.co.in The standard reference for ³¹P NMR is typically 85% phosphoric acid. northwestern.edu

Interactive Data Table: Typical ³¹P NMR Chemical Shift for this compound

| Nucleus | Typical Chemical Shift Range (ppm) | Reference |

| ³¹P | -1 to 1 | 85% H₃PO₄ |

Note: The chemical shift can be influenced by solvent and micellar state.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of this compound. libretexts.orglibretexts.org Although ¹³C has a low natural abundance (~1.1%), techniques like proton decoupling are used to enhance signal intensity and simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. libretexts.orgopenstax.org

The ¹³C NMR spectrum of this compound shows distinct signals for each carbon in the octyl chain and the phosphorylcholine headgroup. hmdb.cahmdb.ca The chemical shifts are influenced by the hybridization state and the electronegativity of neighboring atoms. libretexts.orglibretexts.org

Carbons in the alkyl chain resonate in the upfield region of the spectrum. docbrown.info

Carbons bonded to the oxygen and nitrogen atoms of the headgroup are shifted downfield. libretexts.org

The presence of symmetry in the molecule can lead to fewer signals than the total number of carbon atoms. masterorganicchemistry.com

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for this compound hmdb.cadocbrown.info

| Carbon Atom | Approximate Chemical Shift (ppm) |

| Octyl CH₃ | ~14 |

| Octyl (CH₂)n | ~22-32 |

| CH₂-O-P | ~67 |

| P-O-CH₂ | ~60 |

| N⁺-(CH₃)₃ | ~54 |

| N⁺-CH₂ | ~66 |

Note: Chemical shifts are approximate and can vary with experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for elucidating the spatial relationships between atoms and determining the three-dimensional conformation of this compound in solution and within micelles. nanalysis.comcam.ac.ukweizmann.ac.il

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, helping to assign the complex multiplets in the ¹H NMR spectrum, particularly within the octyl chain. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with the directly attached carbon atoms, providing unambiguous assignment of both ¹H and ¹³C signals. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure and confirming the connectivity between the octyl chain and the phosphorylcholine headgroup. arxiv.org

These 2D NMR experiments, often used in combination, provide a detailed picture of the molecular structure and preferred conformations of this compound. copernicus.orgnih.govresearchgate.net

Carbon NMR (¹³C NMR)

Spectrophotometric and Fluorometric Methods for Concentration Determination

While NMR provides structural information, simpler and more rapid methods are often employed for determining the concentration of this compound in solution.

Spectrophotometric assays can be developed based on the formation of a colored complex. For instance, a common method for quantifying phospholipids involves the formation of a complex between the phosphate group and ammonium molybdate (B1676688) in an acidic medium, which can then be reduced to form a colored product that is quantified by its absorbance.

Fluorometric methods can also be utilized, often involving the use of fluorescent probes that partition into the hydrophobic core of the this compound micelles. The change in the fluorescence properties of the probe, such as an increase in quantum yield or a shift in the emission maximum, can be correlated with the concentration of the detergent micelles. For example, the release of an encapsulated hydrophobic dye like Nile Red from micelles can be monitored by fluorescence spectroscopy. rsc.org

For accurate concentration determination, especially for quantitative NMR (qNMR), a known concentration of an internal standard is used, and the purity of the sample can be calculated from the integrated peak areas. ox.ac.uk

X-ray Diffraction and Scattering Techniques for Structural Analysis

X-ray diffraction and scattering techniques are powerful for analyzing the supramolecular structures formed by this compound, particularly its micelles. mpg.debritannica.com

SAXS data can be used to determine:

Aggregation Number: The average number of detergent molecules per micelle.

Shape: Whether the micelles are spherical, ellipsoidal, or have a more complex shape. walshmedicalmedia.com

The scattering data is often fitted to models, such as a core-shell model, where the hydrophobic octyl chains form the core and the hydrophilic phosphorylcholine headgroups form the shell. nih.govwalshmedicalmedia.com This analysis provides dimensions for both the core and the shell of the micelle. Anomalous small-angle X-ray scattering (ASAXS) can even be used to determine the spatial distribution of specific components within the micelle. mdpi.com

X-ray powder diffraction (XRD) can be used to study the structure of this compound in its solid, crystalline state. ucmerced.edu The diffraction pattern provides information about the crystal lattice and the arrangement of the molecules within the crystal. researchgate.netaps.org

Interactive Data Table: Typical Structural Parameters of this compound Micelles from SAXS

| Parameter | Typical Value | Technique |

| Aggregation Number | ~80-120 | SAXS, Light Scattering |

| Micelle Shape | Spherical to slightly prolate | SAXS |

| Hydrophobic Core Radius | ~15-20 Å | SAXS |

| Headgroup Shell Thickness | ~5-10 Å | SAXS |

Note: These values are approximate and can be influenced by concentration, temperature, and buffer conditions.

Applications of N Octylphosphorylcholine As a Research Tool and Model System

Use in Cell-Free Expression Systems for Membrane Proteins

Cell-free expression (CFE) systems have become a powerful alternative to traditional cell-based methods for producing proteins. nih.gov These systems use cellular extracts containing all the necessary machinery for transcription and translation (ribosomes, enzymes, etc.) to synthesize proteins in a test tube. biorxiv.org CFE is particularly advantageous for membrane proteins, as it bypasses issues of cellular toxicity and allows for direct production into a customized environment. nih.govqiagen.com

In this context, detergents like n-Octylphosphorylcholine play a crucial role. When a membrane protein is synthesized in a CFE system, it needs a hydrophobic environment to fold into correctly; otherwise, it will aggregate in the aqueous reaction mixture. biorxiv.org By adding detergents, liposomes, or nanodiscs directly to the CFE reaction, the nascent membrane protein can co-translationally insert into a membrane mimetic as it emerges from the ribosome. nih.govbiorxiv.org This approach has been shown to significantly improve the yield of soluble, properly folded membrane proteins. biorxiv.orgnih.gov The ability to directly translate proteins into detergent micelles is a unique feature of cell-free systems. nih.gov

Development of Biosensors and Analytical Probes (research applications)

The interface between a cell and its environment is the cell membrane, the site of extensive signal transduction. wikipedia.org Researchers have sought to harness this by creating artificial membrane-based biosensors for applications ranging from clinical diagnostics to environmental monitoring. wikipedia.orgmdpi.com

A common strategy in biosensor development is to create a supported lipid bilayer (SLB) on a solid substrate, such as a gold or silica (B1680970) surface. nih.gov This SLB acts as a biomimetic surface that can be functionalized with receptor proteins, antibodies, or aptamers to detect specific analytes. nih.govmdpi.com The binding of a target molecule to the functionalized bilayer can be detected by various transduction methods, including quartz crystal microbalance with dissipation monitoring (QCM-D), which measures changes in mass and viscoelasticity in real-time. nih.gov

Detergents like this compound can be instrumental in the creation of these sensor surfaces. For example, a membrane protein of interest can first be purified and reconstituted into proteoliposomes using detergent-removal methods. These proteoliposomes can then be introduced to a suitable substrate, where they will adsorb, rupture, and fuse to form a continuous, protein-containing SLB. This creates a stable, physiologically relevant environment for studying binding events. nih.gov The entire platform—from the choice of lipids and proteins to the method of bilayer formation—is engineered to create a sensitive and selective analytical probe. nih.govarcmedgroup.com

Integration into Electrochemical Sensing Platforms

The integration of this compound into electrochemical sensing platforms represents a significant advancement in the development of biosensors. These platforms are analytical devices that convert a biological response into a measurable electrical signal. nih.gov The conventional design of these sensors often involves bulky equipment and large sample volumes. stannscollege.in However, the synergistic integration of electrochemical sensing systems with miniaturized or microfluidic devices provides a pathway for rapid, cost-effective, and multiplexed analyses. stannscollege.in

Within this framework, this compound can be used to form self-assembled monolayers on electrode surfaces, creating a biomimetic membrane that is crucial for studying the interactions of various substances with biological membranes. whiterose.ac.uk For instance, a high-throughput screening platform has been developed to assess biological membrane damage by nanomaterials. whiterose.ac.uk This system uses rapid cyclic voltammetry to measure changes in the capacitance-current peak of a phospholipid monolayer, which includes components like this compound, formed on a mercury film-coated platinum electrode. whiterose.ac.uk This change in capacitance indicates a phase change in the monolayer, corresponding to the entry of electrolytes and reflecting membrane interaction. whiterose.ac.uk

The move towards miniaturization and automation in electrochemical sensing is a notable trend. stannscollege.in Microfluidic devices, in particular, offer enhanced control over sample and reagent mixing, reduce the required volumes to the microliter or nanoliter scale, and increase the sensitivity of detection. stannscollege.in The incorporation of nanomaterials and polymers into these platforms further enhances their capabilities, offering high surface-to-volume ratios, improved biocompatibility, and novel signal transduction mechanisms. mdpi.commdpi.com For example, nanocomposites can be used to increase the sensitivity and selectivity of biosensors. mdpi.com The integration of these advanced materials with self-assembling molecules like this compound is pivotal for creating the next generation of intelligent and automated electrochemical sensing platforms for a wide range of applications, including clinical diagnostics and environmental monitoring. stannscollege.inrsc.org

Formation of Liposomal and Vesicular Model Systems for Research

Liposomes, which are spherical vesicles composed of one or more phospholipid bilayers surrounding an aqueous core, are extensively used as model systems in research. nih.gov Their biocompatibility and the versatility in their chemical composition make them ideal for a variety of biomedical and nanomedicine applications. nih.gov this compound, due to its amphiphilic nature, can be a component in the formation of these model membrane systems.

The formation of liposomes typically begins with the hydration of a thin lipid film, which causes the lipid bilayers to swell and detach, subsequently closing into large, multilamellar vesicles (LMVs). sigmaaldrich.com This self-assembly process is driven by the unfavorable interaction between the hydrophobic hydrocarbon core of the lipid bilayers and water. sigmaaldrich.com The resulting LMVs can then be processed further to produce vesicles of a desired size and lamellarity. sigmaaldrich.com

Preparation of Unilamellar and Multilamellar Vesicles

The preparation of both unilamellar vesicles (UVs) and multilamellar vesicles (MLVs) is a fundamental technique in membrane research.

Multilamellar Vesicles (MLVs): The most common method for preparing MLVs is the thin-film hydration technique. nih.gov This process involves dissolving the lipids, including any this compound, in an organic solvent like chloroform (B151607) or a chloroform-methanol mixture. sigmaaldrich.comnih.gov The solvent is then evaporated under a stream of nitrogen or by rotary evaporation to form a thin lipid film on the wall of a round-bottom flask. nih.govnih.govavantiresearch.com This film is then hydrated with an aqueous buffer, and the mixture is agitated. avantiresearch.comavantiresearch.com This hydration step, often carried out above the phase transition temperature of the lipid, leads to the spontaneous formation of large, multilamellar vesicles. avantiresearch.comavantiresearch.com These vesicles can range in size from hundreds of nanometers to several microns. researchgate.net

| Method | Description | Key Steps | Resulting Vesicle Type |

| Thin-Film Hydration | Lipids are dissolved in an organic solvent, which is then evaporated to form a film. The film is subsequently hydrated with an aqueous buffer. | 1. Dissolve lipids in organic solvent. 2. Evaporate solvent to form a thin film. 3. Hydrate (B1144303) film with aqueous buffer with agitation. | Large, Multilamellar Vesicles (MLVs) avantiresearch.comavantiresearch.com |

| Sonication | High-frequency sound waves are used to disrupt larger vesicles. | Apply sonic energy to a suspension of MLVs. | Small, Unilamellar Vesicles (SUVs) sigmaaldrich.com |

| Extrusion | A vesicle suspension is forced through a membrane with a defined pore size. | Pass MLV suspension through a polycarbonate membrane multiple times. | Large, Unilamellar Vesicles (LUVs) of controlled size iastate.edu |

| Ethanol (B145695)/Ether Injection | A solution of lipids in ethanol or ether is injected into an aqueous phase. | Slowly inject lipid/alcohol solution into an aqueous buffer. | Multilamellar or Unilamellar Vesicles, often heterogeneous in size romanpub.comxiahepublishing.com |

Unilamellar Vesicles (UVs): To produce unilamellar vesicles from MLVs, energy input is required. sigmaaldrich.com Two primary methods are employed:

Sonication: This technique uses high-frequency sound waves from a bath or probe sonicator to break down the larger MLVs into small, unilamellar vesicles (SUVs). sigmaaldrich.com SUVs typically have diameters in the range of 15-50 nm. sigmaaldrich.com

Extrusion: This method involves repeatedly forcing a suspension of MLVs through a polycarbonate membrane with a specific pore size. iastate.edu This process generates large, unilamellar vesicles (LUVs) with a more uniform size distribution determined by the pore size of the membrane. iastate.edu

It is also possible to form asymmetric unilamellar vesicles, which better mimic the plasma membranes of living cells where the lipid composition of the two leaflets differs. nsf.gov One technique to achieve this involves using methyl-β-cyclodextrin to catalyze the exchange of lipids in the outer leaflet of pre-formed unilamellar vesicles. nsf.gov

Model Membrane Systems for Permeability Studies

Model membrane systems are crucial tools for investigating the passive permeability of molecules across biological barriers. biorxiv.orgnih.gov The solubility-diffusion model is a key framework for understanding how chemicals permeate through phospholipid bilayers, which have an anisotropic structure with charged headgroups and a hydrocarbon core. ufz.de

This compound can be incorporated into various model membranes to study permeability. These models include:

Liposomes: Vesicles are used to encapsulate a substance, and its release or the influx of another substance is monitored over time. mdpi.com

Supported Lipid Bilayers: A lipid bilayer is formed on a solid support.

Black Lipid Membranes (BLM): A single lipid bilayer is formed across a small aperture, separating two aqueous compartments. ufz.de

Researchers have developed novel methods for measuring drug permeability using a barrier composed of a tight layer of phospholipid vesicles. uit.no Such models have shown a good correlation with in vivo human absorption data for many drugs that are absorbed via passive diffusion. uit.no Studies using these systems can help predict the permeability of new chemical entities and provide insights into the mechanisms of transport. biorxiv.orgnih.gov For example, light-switchable amphiphiles have been used to create GUVs where cargo release can be finely controlled by UV light, demonstrating the ability to modulate membrane permeability. mdpi.com

Encapsulation of Biomolecules for Research Purposes

The ability of liposomes to encapsulate both hydrophilic and lipophilic molecules makes them valuable tools for research. nih.gov The method of encapsulation depends on the nature of the molecule to be entrapped.

Hydrophilic Molecules: These are dissolved in the aqueous buffer used to hydrate the lipid film. nih.govavantiresearch.com During the formation of vesicles, the hydrophilic molecules are passively entrapped within the aqueous core. nih.gov Any unencapsulated material is then typically removed by techniques such as gel filtration. avantiresearch.com

Lipophilic Molecules: These are mixed with the lipids in the organic solvent before the formation of the lipid film. nih.gov This ensures their incorporation directly into the lipid bilayer. nih.gov

The encapsulation efficiency, which is the percentage of the total initial drug that is successfully entrapped in the liposomes, can vary significantly. For instance, studies have shown that hydrophobic drugs can achieve an encapsulation efficiency of nearly 100%, whereas hydrophilic drugs may have a much lower efficiency, around 16%. nih.gov These liposomal systems are used in a wide array of research applications, from studying drug release kinetics to delivering biomolecules to cells in culture. nih.govnih.gov

Applications in Proteomics and Lipidomics Research

Proteomics and lipidomics are large-scale studies of proteins and lipids, respectively, within a biological system. thermofisher.comthermofisher.com Mass spectrometry (MS) is a cornerstone technology in both fields, enabling the identification and quantification of thousands of molecules. thermofisher.comresearchgate.net this compound, as a detergent, can play a role in the sample preparation workflows for these analyses.

Sample Preparation for Mass Spectrometry-Based Analysis

Robust and reproducible sample preparation is critical for successful mass spectrometry-based proteomics and lipidomics. sigmaaldrich.com The general workflow for proteomics, often referred to as "bottom-up" proteomics, involves the enzymatic digestion of proteins into smaller peptides, which are then analyzed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). researchgate.net

Key Steps in Proteomics Sample Preparation:

Cell Lysis and Protein Extraction: Cells or tissues are disrupted to release their protein content. Detergents are often used in this step to solubilize proteins, especially membrane proteins.

Reduction and Alkylation: Disulfide bonds in proteins are broken (reduction) and then permanently modified (alkylation) to ensure proteins are in a linear state, which facilitates enzymatic digestion. ox.ac.uk

Protein Digestion: A protease, most commonly trypsin, is added to cleave the proteins into smaller peptides. sigmaaldrich.comox.ac.uk

Desalting and Cleanup: The peptide mixture is purified to remove salts, detergents, and other contaminants that can interfere with mass spectrometry analysis. chromatographyonline.com

Detergents are essential for solubilizing proteins, particularly those embedded in cell membranes. However, some detergents, like Triton X-100 and NP-40, can suppress ionization in the mass spectrometer and are difficult to remove. chromatographyonline.com Therefore, MS-compatible detergents are preferred. While this compound is a detergent used in membrane protein studies, care must be taken to remove it before MS analysis to prevent interference. Non-ionic detergents such as n-dodecyl-β-D-maltoside (DDM) are sometimes recommended as alternatives that have a lesser impact on ion suppression. chromatographyonline.com

In lipidomics, the "shotgun" approach, where crude lipid extracts are directly analyzed by electrospray ionization mass spectrometry without prior chromatographic separation, has been particularly successful. researchgate.net However, for more comprehensive analysis, liquid chromatography is often coupled with mass spectrometry (LC-MS) to separate the vast diversity of lipid species before detection. thermofisher.comnih.gov

The sample preparation for both proteomics and lipidomics requires meticulous care to avoid contamination and sample loss. ox.ac.uknih.gov Recent advancements include in-StageTip methods, where the entire sample processing workflow, from cell lysis to purified peptide elution, occurs within a single, enclosed pipette tip, minimizing handling steps. nih.gov

| Analytical Field | Key Sample Preparation Goal | Role of Detergents (like this compound) | Preferred Analysis Method |

| Proteomics | Efficient protein solubilization and enzymatic digestion into peptides. | Solubilize proteins, especially membrane proteins, for subsequent analysis. Must be removed before MS. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) researchgate.net |

| Lipidomics | Extraction of a comprehensive set of lipids from a biological matrix. | Can be used in initial extraction but must be separated from lipids of interest. | Direct Infusion ("Shotgun") MS or Liquid Chromatography-Mass Spectrometry (LC-MS) thermofisher.comresearchgate.net |

The ultimate goal of these preparation methods is to deliver a clean, concentrated sample of peptides or lipids for highly sensitive and accurate quantification by mass spectrometry, enabling the discovery of biomarkers and a deeper understanding of cellular processes. nih.govnih.govfrontiersin.org

Fractionation and Enrichment Strategies

The isolation and purification of integral and membrane-associated proteins from their native lipid bilayer environment are foundational steps for their detailed study. thermofisher.com this compound is utilized in these processes as a solubilizing agent in fractionation and enrichment strategies. Fractionation is a process that separates cellular components into different fractions (e.g., cytosolic, nuclear, and membrane fractions), while enrichment aims to increase the concentration of a target protein within a specific fraction. thermofisher.comthermofisher.com

The primary strategy involves the selective solubilization of membranes to liberate proteins of interest. sigmaaldrich.com The process typically begins with the mechanical disruption of cells or tissues, followed by centrifugation to separate the soluble cytosolic proteins from a pellet containing membranes, nuclei, and other cellular debris. protocols.io This crude membrane fraction is then treated with a buffer containing this compound. Due to its amphipathic nature, the detergent disrupts the lipid bilayer by forming mixed micelles with lipids and membrane proteins, effectively extracting the proteins from the membrane. sigmaaldrich.com

The effectiveness of this strategy relies on the detergent's ability to break lipid-protein and protein-protein interactions without denaturing the target protein. sigmaaldrich.com As a zwitterionic detergent with a phosphocholine (B91661) headgroup that mimics natural lipids, this compound is considered mild and is often effective at preserving the structural integrity and biological activity of the solubilized protein. thermofisher.com Subsequent centrifugation steps can then separate the solubilized membrane proteins (in the supernatant) from insoluble material. protocols.io This detergent-based extraction enriches the fraction with membrane proteins, which can then be purified using standard chromatography techniques. sigmaaldrich.com

The general workflow for enriching membrane proteins using a detergent-based strategy is outlined below.

| Step | Procedure | Purpose |

| 1. Cell Lysis | Cells are mechanically disrupted in a hypotonic buffer. | To break open the plasma membrane and release cellular contents. |

| 2. Crude Fractionation | The lysate is centrifuged at low speed to pellet nuclei and intact cells. The supernatant is then ultracentrifuged. | To separate the soluble cytoplasm (supernatant) from the crude membrane fraction (pellet). |

| 3. Solubilization | The crude membrane pellet is resuspended in a buffer containing this compound at a concentration above its Critical Micelle Concentration (CMC). | The detergent disrupts the lipid bilayer and solubilizes membrane proteins into protein-detergent micelles. |

| 4. Enrichment | The solubilized mixture is ultracentrifuged at high speed. | To pellet insoluble cellular debris and non-solubilized material, leaving the enriched, solubilized membrane proteins in the supernatant. |

| 5. Purification | The supernatant containing the protein-detergent complexes is collected for downstream applications like affinity chromatography. | To isolate the specific target protein from other solubilized proteins. |

This table provides a generalized protocol for membrane protein enrichment. Specific buffer compositions, centrifugation speeds, and incubation times are optimized for each specific protein and cell type. thermofisher.comprotocols.io

Role in Biophysical Characterization of Macromolecular Assemblies

Following isolation, the biophysical characterization of macromolecular assemblies, particularly those involving membrane proteins, requires that they be maintained in a stable, soluble, and structurally native-like state. This compound plays a crucial role by providing a membrane-mimetic environment that shields the hydrophobic transmembrane domains of proteins from the aqueous solvent. sigmaaldrich.com The resulting protein-detergent complexes are amenable to a variety of biophysical techniques used to determine structure, dynamics, and interactions. nih.govduke.edu

The selection of a detergent is critical, as it can significantly influence the homogeneity, stability, and activity of the protein sample. This compound is frequently employed due to its favorable properties, including a relatively high critical micelle concentration (CMC), which facilitates its removal by dialysis, and its zwitterionic nature, which is compatible with a wide range of purification and analytical methods.

Table of Properties for this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₃₀NO₄P |

| Molecular Weight | 295.36 g/mol |

| Type | Zwitterionic |

| Critical Micelle Concentration (CMC) | ~15 mM in water |

The CMC is a key parameter; detergents are used at concentrations above the CMC to ensure micelle formation for protein solubilization. nanoscience.com

In Nuclear Magnetic Resonance (NMR) spectroscopy , this compound is used to prepare samples of membrane proteins for structural and dynamic studies in solution. duke.edu For large macromolecular complexes, techniques like Transverse Relaxation-Optimized Spectroscopy (TROSY) are employed, which require the protein-detergent complex to be of a suitable size and stability to minimize signal loss. bruker.combeilstein-journals.org The phosphocholine headgroup of the detergent is particularly advantageous as it mimics the headgroups of phosphatidylcholine lipids found in native cell membranes.

In X-ray crystallography , obtaining well-ordered crystals of membrane proteins is a major bottleneck. azolifesciences.com The protein must be extracted and kept stable in a detergent micelle that is monodisperse and homogeneous. The properties of the detergent micelle, including its size and shape, influence the packing of protein-detergent complexes into a crystal lattice. This compound can form small, uniform micelles that may facilitate the crystallization of membrane proteins and their complexes. berstructuralbioportal.orgnih.gov

The table below summarizes the role of this compound in key biophysical techniques.

| Biophysical Technique | Role of this compound | Research Findings |

| Solution NMR Spectroscopy | Solubilizes membrane proteins to create stable, monodisperse protein-detergent complexes suitable for analysis in solution. duke.edu | Enables the determination of three-dimensional structures, dynamics, and ligand interactions of membrane proteins under near-physiological conditions. nih.govuzh.ch |

| X-ray Crystallography | Forms small, homogeneous micelles around membrane proteins, which can promote the formation of well-diffracting crystals. berstructuralbioportal.orgunl.pt | Facilitates the determination of high-resolution atomic structures of membrane protein-ligand complexes and large macromolecular assemblies. nih.govcam.ac.uk |

Theoretical and Computational Investigations of N Octylphosphorylcholine

Molecular Dynamics Simulations of Micelle Formation and Dynamics

Molecular dynamics (MD) simulations have become a powerful tool for investigating the spontaneous self-assembly of surfactants like n-Octylphosphorylcholine into micelles. nih.gov These simulations model the system at an atomistic or near-atomistic level, allowing researchers to observe the process of micellization in silico and to characterize the resulting aggregates' structural and dynamic properties.

Detailed MD simulations, often performed on the structurally similar and widely studied homolog dodecylphosphocholine (B1670865) (DPC), provide significant insights applicable to OPC. nih.gov The process begins with surfactant monomers randomly distributed in a solvent, typically water. Over the course of the simulation, hydrophobic forces drive the nonpolar octyl tails to aggregate, minimizing their contact with water, while the hydrophilic phosphocholine (B91661) headgroups remain exposed to the aqueous environment. This dynamic process leads to the formation of small initial clusters that can grow through the addition of more monomers or by merging with other clusters. researchgate.net

The simulations allow for the determination of key micellar parameters. The aggregation number (Nagg), which is the number of monomers in a stable micelle, is a critical property. For DPC, simulations at a concentration of 20 mM have shown an aggregation number of 53-56, which aligns well with experimental values. nih.gov The shape of the micelles can also be analyzed; for short-chain phosphocholine surfactants, these are typically spherical or slightly ellipsoidal. nih.gov The radius of gyration (Rg) provides a measure of the micelle's compactness. nih.gov

Dynamic properties are also accessible through MD simulations. The lateral diffusion of individual OPC molecules within the micelle can be tracked, revealing the fluidity of the aggregate. Studies on similar systems show that lipids within a micelle diffuse more slowly than in a bulk lipid environment. nih.gov Furthermore, the simulations can elucidate the thermodynamics of micellization by calculating the free energy changes associated with transferring a monomer from the solution to the micelle. nih.govrsc.org These calculations show that the van der Waals interactions and the desolvation of the nonpolar tails are the primary driving forces for micelle formation. nih.gov

| Parameter | Typical Value (for DPC proxy) | Simulation Details & Significance |

| Force Field | CHARMM36, GROMOS | All-atom force fields that define the potential energy functions for interactions between atoms. nih.govmdpi.com |

| Water Model | TIP3P | A common three-site water model used to explicitly solvate the system. nih.gov |

| Ensemble | NPT (Isothermal-Isobaric) | Simulation is run at constant Number of particles, Pressure, and Temperature to mimic laboratory conditions. |

| Simulation Time | 15 ns - 1 µs | The length of the simulation must be sufficient to observe the formation and equilibration of micelles. researchgate.netnih.gov |

| Aggregation Number (Nagg) | 53 - 56 (at 20 mM) | Represents the average number of monomers per micelle, a key indicator of micelle size. nih.gov |

| Critical Micelle Concentration (CMC) | ~1.25 mM | The concentration above which micelles spontaneously form; can be predicted from simulations. nih.govimperial.ac.uk |

| Radius of Gyration (Rg) | ~21 Å (for SDS, similar size) | A measure of the micelle's overall size and compactness. capes.gov.br |

This table presents typical parameters and findings from MD simulations of phosphocholine-based micelles, with dodecylphosphocholine (DPC) and sodium dodecyl sulfate (B86663) (SDS) serving as illustrative examples due to the prevalence of data.

In Silico Modeling of Interactions with Membrane Proteins

This compound is frequently used to solubilize and stabilize membrane proteins for structural studies. In silico modeling, particularly MD simulations, provides a molecular-level view of the interactions between OPC micelles and embedded proteins, which is essential for rationalizing experimental findings and understanding protein function. nih.govnih.gov

In these computational models, a pre-equilibrated protein structure is embedded within a pre-formed OPC micelle or, alternatively, the micelle is allowed to self-assemble around the protein. nih.gov These simulations reveal how the detergent molecules arrange themselves around the protein's hydrophobic transmembrane domain, effectively mimicking the lipid bilayer environment. nih.gov The octyl chains of OPC interact with the nonpolar residues of the protein's surface, while the phosphocholine headgroups interface with the aqueous solvent and the polar regions of the protein near the membrane-water boundary. nih.gov

These simulations are invaluable for:

Validating Protein Structures: By assessing the stability of a protein structure within an OPC micelle, researchers can gain confidence in experimentally determined or computationally predicted models.

Identifying Lipid-Protein Interaction Sites: The simulations can pinpoint specific amino acid residues that form stable contacts with the detergent molecules. This is particularly important for identifying "annular" lipids that surround the protein and potential specific lipid-binding sites that may have allosteric regulatory functions. ox.ac.uk Studies have successfully identified interactions between aromatic side chains (like Tryptophan and Tyrosine) and lipid headgroups, as well as the "snorkeling" behavior of basic residues (like Lysine and Arginine) that extend their side chains to interact with the phosphate (B84403) groups. nih.govnih.gov

Understanding Protein Dynamics: The micellar environment allows the protein to maintain a near-native conformation while exhibiting functionally relevant motions. Simulations can capture these dynamics, such as conformational changes related to channel gating or receptor activation, which are often modulated by the surrounding lipid environment. ox.ac.uknih.gov

| Protein Class | Example Protein | Simulation Insights |

| Ion Channels | KcsA (Potassium Channel) | Revealed detailed interactions between Arg side chains and phosphate groups of the surrounding lipids. nih.govnih.gov |

| Porins | OmpA (Outer Membrane Protein) | Showed distinct bands of interacting residues and fluctuations in interactions on the nanosecond timescale. nih.gov |

| G Protein-Coupled Receptors (GPCRs) | β2-adrenergic receptor, A2a receptor | Used to identify binding sites for cholesterol and PIP2 and to show that lipid interactions are dependent on the receptor's activation state. ox.ac.uk |

| Transporters | Various | Simulations in detergent micelles are a standard step in preparing and validating structures for further functional analysis. nih.gov |

This table lists examples of membrane proteins studied computationally, often using phosphocholine-based detergents like DPC as a mimetic for the membrane environment, which is directly analogous to how OPC is used.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure of molecules with high accuracy. aspbs.com These methods solve approximations of the Schrödinger equation to determine properties like electron distribution, molecular orbital energies, and electrostatic potential. nih.gov For this compound, QC calculations can provide fundamental insights into its chemical reactivity and interaction profile, which underpins its behavior in MD simulations and experimental systems.

Due to the computational expense, QC calculations are typically performed on the isolated OPC molecule or its fragments (e.g., the headgroup and the tail separately). A common approach is Density Functional Theory (DFT), which calculates the electronic structure based on the electron density.

Key properties of OPC that can be determined through QC calculations include:

Charge Distribution: Calculating the partial atomic charges across the molecule is crucial. This reveals the highly polar nature of the phosphocholine headgroup, with a negative charge localized on the phosphate group and a positive charge on the choline (B1196258) moiety, creating a zwitterionic character at neutral pH. The octyl tail, in contrast, is confirmed as nonpolar. This charge distribution is fundamental to understanding electrostatic interactions with water, ions, and proteins. researchgate.netrsc.org

Molecular Electrostatic Potential (MEP): The MEP maps the electrostatic potential onto the molecule's surface. For OPC, the MEP would show a region of strong negative potential around the phosphate oxygen atoms and a region of positive potential around the choline's methyl groups, visually representing the sites for electrophilic and nucleophilic attack, respectively.

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to understand the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability.

While comprehensive QC studies specifically on this compound are not widely published, the principles are well-established and applied to countless similar molecules. The parameters derived from these calculations, such as partial atomic charges, are often used to refine the force fields employed in classical MD simulations, bridging the gap between quantum accuracy and large-scale classical dynamics. nih.gov

| Quantum Chemical Property | Description | Relevance to this compound |

| Partial Atomic Charges | The distribution of electron charge among the atoms in the molecule. | Defines the zwitterionic headgroup and nonpolar tail; essential for parameterizing classical force fields. rsc.orgepj-conferences.org |

| Molecular Electrostatic Potential (MEP) | The electrostatic potential experienced by a positive point charge at a particular location near the molecule. | Visually identifies positive and negative regions, predicting sites for electrostatic interactions with proteins or other molecules. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Quantifies the separation of positive and negative charges, influencing interactions with electric fields and polar solvents. |

| HOMO-LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The energy gap indicates chemical reactivity and stability; the orbitals' locations show where electron transfer is most likely to occur. |

This table outlines key properties of OPC that can be investigated using quantum chemical methods and their significance.

Coarse-Grained Simulations for Supramolecular Organization

While all-atom MD simulations provide high-resolution detail, their computational cost limits the accessible time and length scales. nih.gov Coarse-grained (CG) simulations offer a solution by simplifying the molecular representation. nih.gov In a CG model, groups of atoms are lumped together into single interaction sites or "beads." researchgate.net This reduction in the degrees of freedom allows for the simulation of much larger systems—containing millions of particles—for microseconds or longer, making it ideal for studying the supramolecular organization of this compound. rsc.org

The Martini force field is a widely used framework for building CG models of biomolecules. researchgate.netcgmartini.nl In the Martini model, a "four-to-one" mapping is common, where four heavy atoms (and their associated hydrogens) are represented by a single bead. researchgate.net For OPC, a plausible CG mapping would be:

Choline Group: The N(CH₃)₃ group would be mapped to a single charged bead (e.g., Q₀ type).

Phosphate and Glycerol (B35011) Linker: The PO₄-CH₂-CH₂-O- segment would be mapped to two or three polar beads (e.g., P or N type).

Octyl Tail: The eight-carbon alkyl chain would be represented by two beads, each encompassing four CH₂ groups (e.g., C type).

The interactions between these CG beads are parameterized to reproduce thermodynamic properties, such as the partitioning free energy of small compounds between water and oil, ensuring that the model captures the correct balance of hydrophobic and hydrophilic interactions. nih.gov

Using such a CG model, researchers can investigate large-scale phenomena involving OPC that are intractable for all-atom simulations, including:

Formation of Large Aggregates: Simulating the assembly of hundreds or thousands of OPC molecules to form not just micelles but also other potential phases like bilayers or hexagonal arrays. rsc.org

Protein-Membrane Systems: Studying the behavior of multiple membrane proteins embedded in a large patch of a lipid bilayer, where OPC might be used as a component or the entire membrane mimetic. This allows for the observation of protein clustering and crowding effects. nih.gov

Micelle-Micelle Interactions: Observing how micelles interact with each other in concentrated solutions.

Interaction with Nanoparticles: Modeling the formation of a detergent corona around nanoparticles, which is relevant for drug delivery applications. mdpi.com

Coarse-grained simulations bridge the gap between atomistic detail and mesoscopic phenomena, providing essential insights into the collective behavior and large-scale organization of this compound. nih.govcecam.org

Prediction of Self-Assembly Behavior and Phase Transitions